molecular formula C8H10FNO2 B8386322 3-Fluoro-4,5-dimethoxyaniline

3-Fluoro-4,5-dimethoxyaniline

Cat. No.: B8386322
M. Wt: 171.17 g/mol
InChI Key: UUQYWMRRXMFWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4,5-dimethoxyaniline is an aromatic amine derivative featuring a fluorine atom at the 3-position and methoxy groups at the 4- and 5-positions on the benzene ring. This compound is structurally significant due to the interplay of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity.

Methoxy groups contribute to solubility in organic solvents and may modulate electronic effects during further functionalization .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

3-fluoro-4,5-dimethoxyaniline

InChI

InChI=1S/C8H10FNO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,10H2,1-2H3

InChI Key

UUQYWMRRXMFWLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)N)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Fluoro-4,5-dimethoxyaniline with structurally related halogenated dimethoxyanilines, emphasizing substituent effects, synthesis, and applications.

Substituent Position and Electronic Effects

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
This compound 3-F, 4-OCH₃, 5-OCH₃, NH₂ C₈H₁₀FNO₂ 171.17 Enhanced electron-withdrawing (F) and steric hindrance from adjacent methoxy groups. Likely moderate solubility in polar solvents.
4-Chloro-2,5-dimethoxyaniline 4-Cl, 2-OCH₃, 5-OCH₃, NH₂ C₈H₁₀ClNO₂ 187.62 Chlorine provides stronger electron-withdrawing effects than fluorine. Used as an intermediate for dyes (e.g., Pigment Red 184).
3-Fluoro-4-methoxyaniline 3-F, 4-OCH₃, NH₂ C₇H₈FNO 141.14 Lower molecular weight; reduced steric bulk. MP: 81–84°C. Soluble in ethanol and ethyl acetate.
2,6-Dichloro-3,5-dimethoxyaniline 2-Cl, 6-Cl, 3-OCH₃, 5-OCH₃, NH₂ C₈H₉Cl₂NO₂ 222.07 Dual chlorine substituents increase molecular weight and steric hindrance. Boiling point: 320°C; used in specialty chemical synthesis.

Key Research Findings

  • Electronic Effects : Fluorine’s electronegativity in this compound creates a polarized aromatic system, enhancing reactivity in cross-coupling reactions compared to chloro analogs .
  • Steric Hindrance: Adjacent 4,5-dimethoxy groups in the target compound may limit accessibility to the amino group, reducing nucleophilicity relative to 3-Fluoro-4-methoxyaniline .
  • Solubility: Methoxy groups improve solubility in organic solvents (e.g., DMSO, ethanol), but fluorine’s lipophilicity may reduce aqueous solubility compared to non-fluorinated analogs .

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